N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide
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Overview
Description
“N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide” is an organic compound that belongs to the class of amides It features a 4-methylphenyl group, a thienylmethyl group, and an aminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide” typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-methylbenzoic acid with 2-thienylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic systems.
Materials Science: Potential use in the development of organic electronic materials.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Biochemistry: Studied for interactions with biological macromolecules.
Industry
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential precursor for drug development.
Mechanism of Action
The mechanism by which “N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide” exerts its effects would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-[(2-furylmethyl)amino]acetamide
- N-(4-methylphenyl)-2-[(2-pyridylmethyl)amino]acetamide
Uniqueness
“N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide” is unique due to the presence of the thienylmethyl group, which can impart distinct electronic and steric properties compared to its analogs with furylmethyl or pyridylmethyl groups. These differences can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C14H16N2OS |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(thiophen-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C14H16N2OS/c1-11-4-6-12(7-5-11)16-14(17)10-15-9-13-3-2-8-18-13/h2-8,15H,9-10H2,1H3,(H,16,17) |
InChI Key |
ZSYVYGAYTVSBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNCC2=CC=CS2 |
Origin of Product |
United States |
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